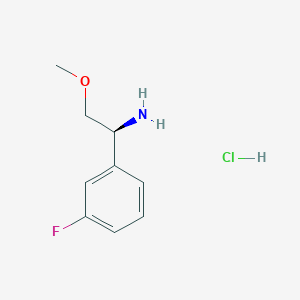

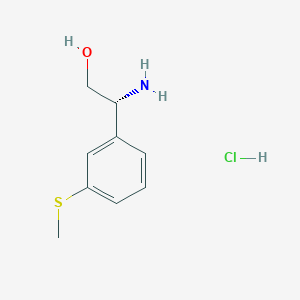

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chemical compound used in scientific research. It is also known as S-Methyl-L-cysteine sulfoxide hydrochloride or Methylthiophenylethanolamine hydrochloride. This compound has gained attention due to its potential therapeutic effects on various diseases.

科学的研究の応用

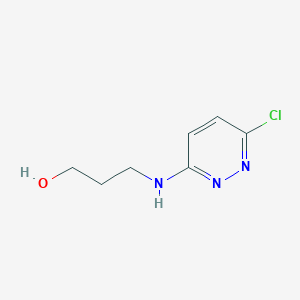

Synthesis and Antitumor Activity

- A study demonstrated the synthesis of tertiary aminoalkanol hydrochlorides, including compounds structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, to test their antitumor activity. The compounds synthesized were found to be biologically active, suggesting potential applications in cancer research (Isakhanyan et al., 2016).

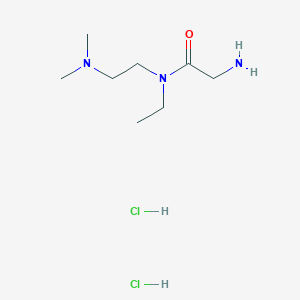

Biocatalysis in Pharmaceutical Synthesis

- Research identified an enzyme from Burkholderia cenocepacia that showed excellent stereoselectivity in reducing a compound similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride. This enzyme could be used as a catalyst in the synthesis of chiral alcohols, which are valuable in pharmaceutical applications (Yu et al., 2018).

Chemical Synthesis and Transformation

- A study described the synthesis and transformation of 2-(methylthio)ethanol, closely related to the chemical , emphasizing its potential in chemical synthesis (Billington & Golding, 1982).

- Another paper explored the synthesis of novel chemical structures using derivatives of compounds similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, underscoring its utility in developing new chemical entities (Shivraj et al., 2020).

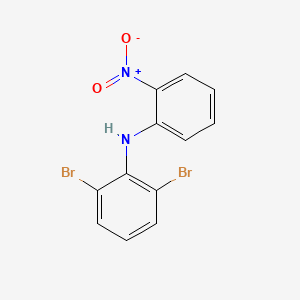

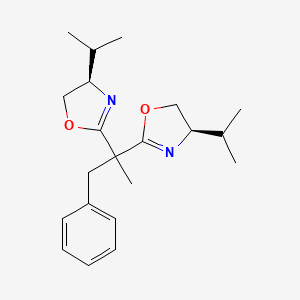

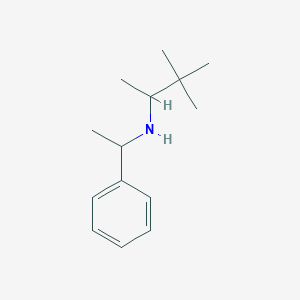

Asymmetric Synthesis and Catalysis

- A study on the effect of sodium hydroxide on the stereoselectivity of reactions involving (R)-2-amino-2-phenylethanol, a compound structurally similar to the chemical , highlighted its significance in asymmetric synthesis and catalysis (Tamura et al., 1989).

Application in Bioactive Compound Synthesis

- Research focusing on the preparation of Ethyl (R)-3-hydroxy-4-chlorobutyrate from a compound structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride demonstrated its role in synthesizing biologically active γ-amino-β-hydroxy amino acids, which are important in pharmaceuticals (Song et al., 1997).

作用機序

Target of Action

Similar compounds such as ethanol are known to bind to gaba, glycine, and nmda receptors, modulating their effects .

Mode of Action

For instance, ethanol affects the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors .

Biochemical Pathways

For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is synthesized using an efficient biocatalytic process via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .

Pharmacokinetics

Similar compounds such as ethanol are known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate for the synthesis of Aprepitant .

Action Environment

For example, the effectiveness of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling .

特性

IUPAC Name |

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQQESIYANEIA-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。